![molecular formula C11H15BO3 B2702995 [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid CAS No. 2246652-50-4](/img/structure/B2702995.png)
[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a versatile chemical compound widely used in scientific research for its potential applications in organic synthesis, drug discovery, and material science. It has a CAS Number of 2246652-50-4 and a molecular weight of 206.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied method for forming carbon-carbon bonds, and it involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a powder that is stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mechanism of Action
Target of Action
Boronic acids, including [4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid acts as a nucleophilic organic group in this process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid participates, affects the carbon-carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant , which can impact the performance of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid in these reactions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVMKQGCSABGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
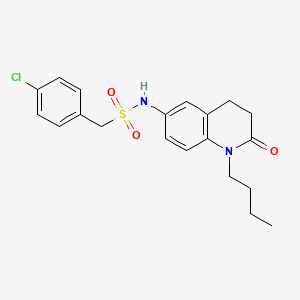
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
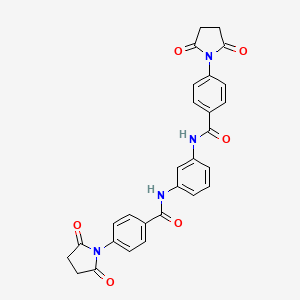
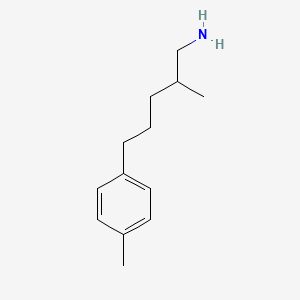
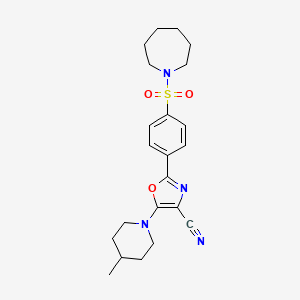

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
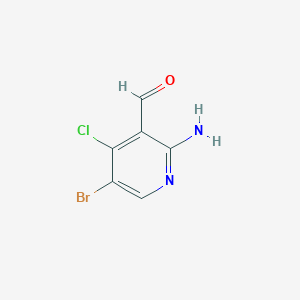
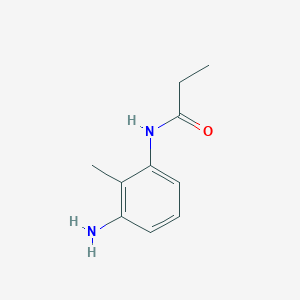
![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)
